molecular formula C12H10S B1473635 1,2-Dihydroacenaphthylene-5-thiol CAS No. 35379-04-5

1,2-Dihydroacenaphthylene-5-thiol

Cat. No.: B1473635
CAS No.: 35379-04-5
M. Wt: 186.27 g/mol
InChI Key: YLFBIVKXDPPRAE-UHFFFAOYSA-N
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Description

Structural Significance of Dihydroacenaphthylene Scaffolds in Chemical Research

The 1,2-dihydroacenaphthylene scaffold, commonly known as acenaphthene (B1664957), is a polycyclic aromatic hydrocarbon comprised of a naphthalene (B1677914) unit with an ethylene (B1197577) bridge connecting carbons 1 and 8. guidechem.com This rigid, planar structure has served as a foundational building block in various areas of chemical research. Its unique electronic properties and the ability to undergo functionalization have made it a target for the synthesis of dyes, pigments, and optical brighteners. guidechem.com In the field of materials science, acenaphthene-based structures are explored for their potential in organic electronics. For instance, acenaphthene-derived N-heterocyclic carbene ligands are used to create metal complexes that catalyze important chemical transformations, such as cross-coupling reactions. researchgate.net The defined geometry of the acenaphthene core makes it an excellent platform for building larger, complex molecular architectures with specific steric and electronic properties. researchgate.net

Research Landscape of Thiol-Functionalized Polycyclic Aromatic Hydrocarbons

The introduction of a thiol (-SH) group onto a polycyclic aromatic hydrocarbon (PAH) dramatically expands its chemical versatility and opens up new avenues for research and application. Thiol-functionalized PAHs are a cornerstone of materials science, particularly in the realm of self-assembly and surface chemistry. acs.org The thiol group has a strong affinity for noble metal surfaces, such as gold and silver, enabling the formation of highly ordered self-assembled monolayers (SAMs). acs.orgrsc.org These SAMs are instrumental in modifying the surface properties of materials, creating interfaces with tailored electronic, optical, and chemical characteristics.

Furthermore, the reactivity of the thiol group allows for a variety of subsequent chemical modifications. perlego.com Thiol-ene "click" chemistry, for example, provides a highly efficient and selective method for attaching other molecules, including polymers and biomolecules like peptides, to the PAH scaffold under mild conditions. acs.orgbeilstein-journals.orgacs.orgwikipedia.org Thiol-functionalized porous aromatic frameworks have also been developed as effective sorbents for the simultaneous capture of organic pollutants and heavy metal ions like mercury from water. nih.gov

Rationale for Investigation of 1,2-Dihydroacenaphthylene-5-thiol

The specific investigation of this compound is driven by the synergistic potential of its two key components: the dihydroacenaphthylene core and the thiol functional group. The rationale for its study can be broken down into several key areas:

Advanced Materials Development: The ability of the thiol group to anchor the molecule to metal surfaces suggests its use in creating novel electronic devices based on the well-defined photophysical properties of the acenaphthene core. acs.orguni-koeln.de

Coordination Chemistry: The thiol group can act as a soft ligand for transition metals, making this compound a potential building block for creating metal-organic frameworks (MOFs) or other coordination polymers. wikipedia.orgresearchgate.net These materials could have applications in catalysis, gas storage, or sensing.

Synthetic Chemistry: As a functionalized building block, it can be used in the synthesis of more complex, larger PAH structures or as a precursor for creating derivatives with unique properties. The reactivity of the thiol allows for its conversion into other functional groups or for its use as a nucleophile in various coupling reactions. nih.govnih.gov

While direct experimental data on this compound is not extensively available in peer-reviewed literature, its chemical identity is confirmed by its CAS Registry Number, 35379-04-5. bldpharm.com The exploration of this compound is a logical step in the broader investigation of functionalized PAHs for advanced applications.

Synthesis and Characterization

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dihydroacenaphthylene-5-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10S/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7,13H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFBIVKXDPPRAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,2 Dihydroacenaphthylene 5 Thiol and Its Functionalized Derivatives

Plausible Synthetic Pathways

The synthesis of 1,2-Dihydroacenaphthylene-5-thiol is not explicitly detailed in readily available scientific literature. However, established methods for the synthesis of aryl thiols from aryl halides provide a highly plausible route. A common and effective strategy would involve the following steps:

Halogenation of Acenaphthene (B1664957): The synthesis would likely begin with the halogenation of 1,2-dihydroacenaphthylene (acenaphthene) to introduce a halogen (e.g., bromine or iodine) at the 5-position. This would yield 5-halo-1,2-dihydroacenaphthylene.

Thiolation: The resulting aryl halide can then be converted to the corresponding thiol. Several methods are available for this transformation:

Metal-Catalyzed Cross-Coupling: Copper- or palladium-catalyzed cross-coupling reactions with a sulfur source are widely used for the formation of C-S bonds. nih.gov For instance, reacting the aryl halide with a protected thiol or a simple sulfur-containing reagent in the presence of a suitable catalyst can yield the desired thiol. nih.gov

Nucleophilic Substitution with a Thiolating Agent: Another approach is the reaction with a nucleophilic sulfur reagent, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis.

A potential synthetic scheme is outlined below:

StepReactant(s)Reagent(s)Product
11,2-DihydroacenaphthyleneHalogenating agent (e.g., NBS, ICl)5-Halo-1,2-dihydroacenaphthylene
25-Halo-1,2-dihydroacenaphthyleneSulfur source (e.g., NaSH, thiourea) or Metal-catalyzed couplingThis compound

Spectroscopic and Physicochemical Properties (Predicted and/or Inferred)

Specific, experimentally verified spectroscopic data for this compound are not widely published. However, its properties can be inferred from the known data of its parent compound, 1,2-dihydroacenaphthylene, and the characteristic spectral signatures of aryl thiols.

PropertyValue/DescriptionSource/Basis
Molecular Formula C₁₂H₁₀S-
Molecular Weight 186.27 g/mol bldpharm.com
CAS Number 35379-04-5 bldpharm.com
Appearance Likely a solid at room temperatureBased on parent compound acenaphthene nist.gov
¹H NMR Aromatic protons (approx. 7.0-8.0 ppm), aliphatic ethylene (B1197577) bridge protons (approx. 3.4 ppm), and a thiol proton (broad singlet, variable ppm).Inferred from acenaphthene data and general thiol characteristics.
¹³C NMR Aromatic and aliphatic carbons characteristic of the acenaphthene scaffold, with the carbon attached to the thiol group shifted accordingly.Inferred from acenaphthene data.
IR Spectroscopy Characteristic C-H stretches (aromatic and aliphatic), C=C stretches (aromatic), and a weak S-H stretch (approx. 2550-2600 cm⁻¹).Based on acenaphthene spectra nist.gov and known S-H vibrational frequencies.
Mass Spectrometry Molecular ion peak (M⁺) expected at m/z = 186.Based on molecular weight.

Chemical Reactivity and Potential Applications

Reactivity of the Thiol Group on the Acenaphthene Scaffold

The thiol group is a highly versatile functional group, and its reactivity on the acenaphthene scaffold is expected to be characteristic of aryl thiols. perlego.com

Nucleophilicity: The thiolate anion (S⁻), formed by deprotonation of the thiol, is a strong nucleophile. It can participate in a variety of nucleophilic substitution and addition reactions, allowing for the attachment of other molecular fragments to the acenaphthene core.

Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R). This reversible reaction is a key feature in many responsive materials and biological systems. Further oxidation can lead to sulfinic and sulfonic acids.

"Click" Chemistry: The thiol group readily participates in thiol-ene and thiol-yne reactions, which are powerful "click" chemistry methods for covalently linking the molecule to alkenes or alkynes with high efficiency and selectivity. beilstein-journals.orgacs.orgwikipedia.org

Potential in Materials Science

The unique combination of a planar PAH core and a thiol group makes this compound a promising candidate for various applications in materials science.

Self-Assembled Monolayers (SAMs): The thiol group can form strong bonds with gold, silver, and other metal surfaces, leading to the formation of SAMs. acs.orgrsc.org These monolayers could be used to control the wetting properties, corrosion resistance, and electronic characteristics of the underlying substrate. The rigid acenaphthene units would likely promote ordered packing within the monolayer.

Organic Electronics: Functionalized PAHs are widely studied for their use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The ability to form SAMs could facilitate the fabrication of device architectures with improved charge injection and transport properties.

Functional Polymers: The thiol group can be used as a chain-transfer agent in polymerization or as a point of attachment to polymer backbones, leading to materials with the photophysical properties of the acenaphthene unit.

Role as a Ligand in Coordination Chemistry

The sulfur atom in the thiol group is a soft Lewis base and can act as a ligand to coordinate with soft Lewis acidic metal ions. wikipedia.orgnih.gov

Metal-Organic Frameworks (MOFs): As a ligand, this compound could be used to construct MOFs. The rigid nature of the acenaphthene backbone would provide structural integrity, while the metal-thiolate nodes would define the geometry of the framework. Such MOFs could exhibit interesting properties for catalysis or selective adsorption.

Discrete Metal Complexes: The molecule could also form discrete coordination complexes with various transition metals. These complexes might possess unique catalytic or photoluminescent properties. The thiolate-metal bond is known to have interesting electronic conjugation characteristics that could be exploited in functional materials. researchgate.net

Synthesis of Acenaphthylene- and Dihydroacenaphthylene-Based Organosulfur Derivatives

The synthesis of organosulfur derivatives based on the acenaphthylene (B141429) and dihydroacenaphthylene skeletons extends beyond simple thiols to include a variety of sulfur-containing heterocycles. A notable example is the synthesis of thiophene-fused polycyclic aromatic hydrocarbons (PAHs). electronicspecifier.com These are valuable as organic semiconductors. One method involves the palladium-catalyzed desulfitative arylation of thiophenes with 2-bromobenzenesulfonyl chlorides to create thiophene (B33073) derivatives substituted with an ortho-bromoaryl group. nih.gov This intermediate can then undergo a palladium-catalyzed one-pot cascade reaction to form phenanthro[9,10-b]thiophenes. nih.gov

Furthermore, the reaction of acenaphthenequinone (B41937), a readily accessible derivative of acenaphthylene, with various reagents can lead to sulfur-containing compounds. For instance, its reaction with thiosemicarbazide (B42300) can form acenaphthenequinone-thiosemicarbazone, which can be a precursor for more complex thiazole (B1198619) derivatives. researchgate.net

Preparation of Heteroatom-Functionalized 1,2-Dihydroacenaphthylene Derivatives

The introduction of other heteroatoms, in addition to sulfur, into the 1,2-dihydroacenaphthylene framework can significantly modify its electronic and physical properties. The synthesis of heteroatom-doped PAHs is an active area of research. youtube.comrsc.orgresearchgate.net For the acenaphthylene system, the synthesis of derivatives containing nitrogen, oxygen, and phosphorus has been explored.

For example, acenaphthenequinone serves as a versatile starting material for the synthesis of various nitrogen-containing heterocyclic compounds through multicomponent reactions. researchgate.netsemanticscholar.org Similarly, reactions leading to ring-opening of acenaphthenequinone can introduce oxygen-containing functionalities. mdpi.com While specific examples for the 1,2-dihydroacenaphthylene core are less common, the principles of these reactions could be adapted. The synthesis of phosphorus-containing PAHs has also been reported, often involving ring-closure reactions of suitable precursors. rsc.orgresearchgate.net

Methodological Advancements in Green Chemical Synthesis Pertinent to Thiolated Polycycles

The principles of green chemistry are increasingly influencing the synthesis of complex organic molecules, including thiolated polycycles. These approaches aim to reduce waste, use less hazardous substances, and improve energy efficiency. mdpi.com For the synthesis of thiolated compounds, green methods can be applied at various stages.

The use of less toxic and more environmentally benign solvents and catalysts is a key aspect. For instance, water has been used as a solvent for the microwave-promoted copper-catalyzed C-S bond formation between thiols and aryl iodides. organic-chemistry.org Furthermore, the development of catalyst-free methods, such as microwave-assisted coupling of thiophenols with aryl iodides in the presence of a simple base, offers a greener alternative. researchgate.net

Solvent-free reaction conditions are also being explored. For example, the synthesis of some heterocyclic compounds can be achieved under solvent-free mechanochemical grinding conditions. mdpi.com In the context of PAHs, green nanomaterials have shown promise for their remediation, and similar principles could be applied to their synthesis. nih.govnih.gov The use of renewable starting materials and the design of synthetic routes with high atom economy are also central tenets of green chemistry that are relevant to the synthesis of this compound and its derivatives.

Reaction Mechanisms and Reactivity Profiles of 1,2 Dihydroacenaphthylene 5 Thiol Analogues

Fundamental Reactivity of the Thiol Group within Constrained Polycyclic Systems

The thiol group (-SH) is a versatile functional group, and its reactivity in a constrained polycyclic system like 1,2-dihydroacenaphthylene is a subject of significant chemical interest. The polycyclic structure can modulate the acidity, nucleophilicity, and redox potential of the thiol group compared to simpler alkyl or aryl thiols.

Nucleophilic Character of the Thiol Moiety

Thiols are generally more acidic than their alcohol counterparts, and consequently, their conjugate bases, thiolates (RS⁻), are excellent nucleophiles. masterorganicchemistry.comlibretexts.org This enhanced nucleophilicity is attributed to the larger size and greater polarizability of the sulfur atom compared to oxygen. masterorganicchemistry.comchemistrysteps.com In the context of 1,2-dihydroacenaphthylene-5-thiol, the thiol group can be deprotonated by a base to form the corresponding thiolate. youtube.com This thiolate anion is a potent nucleophile, capable of participating in a variety of substitution and addition reactions. chemistrysteps.com

The nucleophilicity of the sulfur atom is significantly greater than that of oxygen, which allows for efficient reactions such as the SN2 displacement of alkyl halides to form thioethers. libretexts.orgchemistrysteps.com Unlike alkoxides, which are also strong bases and can promote elimination reactions, thiolates are weaker bases, favoring substitution pathways. masterorganicchemistry.comchemistrysteps.com The nucleophilic aromatic substitution (SNAr) of heteroaryl halides with thiols can also proceed smoothly, particularly with electron-deficient heteroarenes. nih.gov

Certain thiols exhibit heightened reactivity due to a lower pKa, existing as thiolate anions at physiological pH. nih.gov The local electronic environment of the polycyclic system in this compound can influence the acidity of the thiol proton and, consequently, the concentration and reactivity of the thiolate nucleophile.

Radical Pathways Involving Thiol Species

Thiyl radicals (RS•) are readily formed from thiols due to the relatively weak S-H bond. wikipedia.orgnih.gov These radicals can be generated through various methods, including hydrogen atom abstraction by initiators, photolysis, or redox processes. wikipedia.orgnih.gov Thiyl radicals are key intermediates in numerous chemical transformations, most notably the thiol-ene reaction. wikipedia.orgwikipedia.org

The formation of thiyl radicals is a critical step in many biological and synthetic processes. wikipedia.orgnih.gov In biological systems, they can be generated by the reaction of cysteine residues with various radicals. wikipedia.org In organic synthesis, initiators like azobisisobutyronitrile (AIBN) are commonly used to abstract a hydrogen atom from a thiol, initiating a radical chain reaction. nih.gov

These sulfur-centered radicals efficiently react with unsaturated systems like alkenes and alkynes. nih.gov The reactivity of the thiyl radical can be influenced by the nature of the substituent (R group). For instance, thiols with electron-acceptor substituents, such as phenylthiol, are more reactive than those with electron-donating substituents. mdpi.com The polycyclic aromatic framework of this compound would likely influence the stability and reactivity of the corresponding thiyl radical.

Electrophilic Addition Reactions

The thiol group of this compound and its analogues can participate in a variety of powerful and versatile electrophilic addition reactions, often categorized as "click chemistry" due to their high efficiency, selectivity, and mild reaction conditions.

Thiol-Ene Click Chemistry (Acid-Catalyzed, Radical-Mediated, Michael-Type)

The thiol-ene reaction involves the addition of a thiol across a carbon-carbon double bond (an ene) to form a thioether. wikipedia.org This reaction is highly regarded in materials science and synthetic chemistry for its efficiency and broad applicability. wikipedia.orgalfa-chemistry.combohrium.com It can proceed through several mechanistic pathways. wikipedia.orgtaylorandfrancis.com

Radical-Mediated Thiol-Ene Reaction: This is the most common pathway, typically initiated by light, heat, or a radical initiator. wikipedia.orgalfa-chemistry.com The process begins with the formation of a thiyl radical, which then adds to the alkene in an anti-Markovnikov fashion to generate a carbon-centered radical. wikipedia.org This radical then abstracts a hydrogen atom from another thiol molecule, propagating the chain reaction and forming the thioether product. wikipedia.orgalfa-chemistry.com This method is advantageous for creating homogeneous polymer networks. wikipedia.org

Michael-Type Thiol-Ene Addition: This pathway, also known as the thiol-Michael addition, is catalyzed by a base or a nucleophile. wikipedia.orgtaylorandfrancis.com The base deprotonates the thiol to form a highly nucleophilic thiolate anion. nih.gov This thiolate then attacks an electron-deficient alkene (a Michael acceptor) in a conjugate addition, resulting in an anti-Markovnikov product. wikipedia.orgnih.gov This reaction is highly efficient and can be performed under neat conditions at low temperatures. nih.gov

Acid-Catalyzed Thiol-Ene Reaction: A less common but distinct mechanism involves the acid-catalyzed addition of a thiol to a vinyl group. nih.govrsc.org In this case, the acid protonates the alkene to form a carbocation, which is then attacked by the thiol nucleophile. nih.govrsc.org This reaction typically results in Markovnikov-directed addition and produces S,X-acetal conjugates. nih.gov

The choice of catalyst and the electronic nature of the alkene substrate determine which of these pathways is favored. alfa-chemistry.comnih.gov

Thiol-Epoxy Click Chemistry

The thiol-epoxy reaction is another efficient "click" reaction that involves the base-catalyzed ring-opening of an epoxide by a thiol. magtech.com.cnresearchgate.net This reaction is characterized by its fast rate, high selectivity, and mild conditions. magtech.com.cn The mechanism initiates with the deprotonation of the thiol by a base to generate a thiolate anion. researchgate.net This potent nucleophile then attacks the epoxide ring, leading to its opening and the formation of a β-hydroxy thioether after protonation of the resulting alkoxide. researchgate.netacs.org

The reactivity in thiol-epoxy reactions is influenced by several factors. Thiols bearing electron-donating groups and epoxides with electron-withdrawing groups tend to be more reactive. magtech.com.cn The choice of base catalyst is also crucial, with both inorganic bases like lithium hydroxide (B78521) and organic bases like tetrabutylammonium (B224687) fluoride (B91410) showing excellent catalytic activity. magtech.com.cnutwente.nl These reactions can be performed in bulk or in various solvents, with bulk systems often providing higher yields. magtech.com.cn The resulting poly(β-hydroxy thioether)s have applications in the synthesis of a wide range of polymers and materials. researchgate.netrsc.org

Nucleophilic Addition to Carbonyls and Unsaturated Systems

The nucleophilic character of the thiol group, particularly in its thiolate form, enables its addition to various electrophilic centers, including carbonyl carbons and activated unsaturated systems. youtube.com

Addition to Carbonyls: Thiols react with aldehydes and ketones to form thioacetals and thioketals, respectively. chemistrysteps.comumb.edu This reaction is analogous to the formation of acetals and ketals from alcohols but often proceeds under milder conditions. The reaction is typically acid-catalyzed and involves the nucleophilic attack of the thiol on the protonated carbonyl carbon. Dithiols are particularly effective in forming stable cyclic thioacetals. chemistrysteps.com

Addition to Unsaturated Systems (Michael Addition): As discussed in the context of thiol-ene chemistry, thiols readily undergo conjugate addition to α,β-unsaturated carbonyl compounds in a process known as the thia-Michael reaction. semanticscholar.orgacsgcipr.org This 1,4-addition is highly atom-efficient and can be catalyzed by a base or even proceed under catalyst-free and solvent-free conditions. semanticscholar.orgacsgcipr.org The reaction involves the attack of the nucleophilic thiol or thiolate on the β-carbon of the activated alkene. acsgcipr.org The rate and exothermicity of these additions can be influenced by substituents on the unsaturated system. acs.orguq.edu.au

Thiol Exchange and Oxidation-Reduction Chemistry

Thiol-Disulfide Exchange Mechanisms

Thiol-disulfide exchange is a fundamental reaction in which a thiol (RSH) reacts with a disulfide (R'SSR') to form a new disulfide and a new thiol. This process is critical in various biological systems, including protein folding, and involves the nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bond. libretexts.org The generally accepted mechanism is a direct Sₙ2-type displacement, where the attacking sulfur atom acts as the nucleophile, one of the disulfide sulfurs acts as the electrophile, and the other sulfur acts as the leaving group. libretexts.orgdp.tech

The reaction proceeds through a trisulfide-like transition state. nih.gov The rate of this exchange is highly dependent on the pKa of the attacking thiol, as the thiolate anion is the reactive species. acs.orgnih.gov Aromatic thiols, such as analogues of this compound, often exhibit different reactivity compared to aliphatic thiols due to the electronic effects of the aromatic ring. acs.orgnih.gov The non-catalyzed reaction is generally slow, with rate constants around 0.1–10 M⁻¹s⁻¹ at neutral pH. nih.gov However, the rate can be significantly enhanced by enzymes. nih.gov

The reversibility of the thiol-disulfide exchange reaction is a key feature, allowing for the correction of mismatched disulfide bonds during protein folding. acs.orgnih.gov The equilibrium position is determined by the relative reduction potentials of the thiols and disulfides involved. nih.govharvard.eduacs.org

Oxidative Transformations of Thiol Groups

The thiol group of this compound and its analogues is susceptible to various oxidative transformations. The oxidation of thiols can lead to a range of products, including disulfides, sulfenic acids (RSOH), sulfinic acids (RSO₂H), and sulfonic acids (RSO₃H). libretexts.orgyoutube.com

The initial and most common oxidation product is a disulfide, formed by the coupling of two thiol molecules. libretexts.org This process is a redox reaction where each sulfur atom loses a bond to hydrogen and gains a bond to another sulfur atom. libretexts.org In biological systems, this oxidation can be mediated by various oxidizing agents. libretexts.org

Further oxidation can lead to the formation of sulfenic acids, which are often transient intermediates. youtube.comnih.gov These can then be further oxidized to the more stable sulfinic and sulfonic acids. youtube.com The oxidation of acenaphthene (B1664957) and acenaphthylene (B141429) derivatives by cytochrome P450 enzymes has been shown to produce various mono- and di-oxygenated products, indicating that the fused aromatic ring system can also be a site of oxidation. nih.gov The oxidation of thiols can also proceed via a radical mechanism, particularly in the presence of initiators or under photochemical conditions, leading to the formation of thiyl radicals (RS•). nih.govorganic-chemistry.org These radicals can then participate in further reactions, including dimerization to form disulfides.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a key reaction for analogues of this compound, allowing for the introduction of the thiol group onto an aromatic ring or for further functionalization of the aromatic system. acsgcipr.orgnih.gov The SₙAr mechanism typically involves the attack of a nucleophile, in this case, a thiolate anion, on an aromatic ring that is activated by electron-withdrawing groups. acsgcipr.orgnih.gov This attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. acsgcipr.orgnih.govnih.gov The reaction is completed by the departure of a leaving group, such as a halide. acsgcipr.org

For polycyclic aromatic hydrocarbons like acenaphthene, the position of substitution is influenced by the stability of the intermediate carbocation. libretexts.org Substitution at the 1-position of naphthalene (B1677914), a structural component of acenaphthylene, is generally favored over the 2-position due to the formation of a more stable intermediate. libretexts.org The reactivity of the aromatic system can be enhanced by the presence of electron-withdrawing groups. acsgcipr.org In the absence of strong activating groups, the reaction may require harsher conditions or proceed through alternative mechanisms. rsc.org

Recent studies have explored SₙAr reactions on heteroaryl halides with thiols, demonstrating that for many electron-deficient heteroarenes, the reaction proceeds smoothly without the need for additional activating groups. nih.gov The choice of solvent and base is also crucial for the success of SₙAr reactions, with polar aprotic solvents and inorganic bases being commonly employed. acsgcipr.org

Intramolecular Cyclization and Rearrangement Pathways

Intramolecular reactions of this compound analogues can lead to the formation of new heterocyclic ring systems. The thiol group, being a potent nucleophile, can attack electrophilic centers within the same molecule, leading to cyclization. nih.gov For instance, intramolecular thiol-ene reactions involve the addition of a thiyl radical to a double bond within the same molecule, which can proceed in either an exo or endo fashion to yield different ring sizes. nih.gov The regioselectivity of these cyclizations is influenced by the stability of the resulting radical intermediate. nih.gov

Photochemical conditions can be employed to initiate these radical cyclizations, providing a route to complex cyclic thioethers. nih.govrsc.org Acid-catalyzed intramolecular cyclization is another pathway, where protonation can activate a functional group towards nucleophilic attack by the thiol. nih.gov For example, the acid-catalyzed hydrolysis of an N-cyano group can lead to an in-situ formed NH sulfoximine, which then undergoes intramolecular cyclization. nih.gov

Rearrangement pathways can also be significant for these types of compounds. The stability of the fused aromatic ring system of acenaphthylene may influence the propensity for rearrangements, although specific rearrangement pathways for this compound are not extensively documented in the provided search results.

Kinetic and Mechanistic Investigations

Determination of Reaction Rate Constants and Activation Parameters

The kinetics of reactions involving thiols, such as thiol-disulfide exchange and nucleophilic aromatic substitution, have been the subject of numerous studies. The rate constants for thiol-disulfide exchange reactions are influenced by the pKa of the thiol, with the more basic thiolate anions generally reacting faster. acs.orgnih.gov Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of the nucleophile, often yield a slope (βₙᵤc) that provides insight into the transition state of the reaction. harvard.edunih.gov For thiol-disulfide exchange, βₙᵤc values are typically around 0.5. harvard.edu

The table below presents representative second-order rate constants for thiol-disulfide interchange reactions.

ReactantspHTemperature (°C)k (M⁻¹s⁻¹)
Glutathione + Dithiothreitol7.025Not specified
Aromatic thiols + 2-pyridyldithioethanol7.0Not specifiedVaries with pKa
Aliphatic thiols + Horseradish PeroxidaseNot specifiedNot specified< 10
Aromatic thiols + Horseradish PeroxidaseNot specifiedNot specified10⁴ - 10⁷

Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide further mechanistic details. harvard.eduacs.org For Sₙ2 reactions of thiolate anions with disulfides, the activation parameters are consistent with a bimolecular displacement mechanism. harvard.edu

Kinetic studies of SₙAr reactions involving biothiols have also been performed. nih.gov The analysis of Brønsted-type plots in these reactions can help to distinguish between concerted and stepwise mechanisms. nih.gov For some SₙAr reactions, a borderline mechanism between concerted and stepwise pathways has been suggested. nih.gov

The following table summarizes activation parameters for representative thiolate-disulfide interchange reactions.

ReactionΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
2-Mercaptoethanol + Ellman's ReagentNot specifiedNot specified
1,4-Dithiothreitol + Oxidized GlutathioneNot specifiedNot specified

Elucidation of Rate-Determining Steps and Transition States

The reaction of thiols with electron-deficient systems, such as the acenaphthenequinone (B41937) moiety that can be formed from 1,2-dihydroacenaphthylene derivatives, can proceed through different mechanistic pathways, primarily radical or nucleophilic additions. The rate-determining step and the structure of the transition state are highly dependent on the specific reactants and reaction conditions.

Computational studies on analogous systems, such as the addition of thiols to o-quinones, have provided significant insights. For instance, Density Functional Theory (DFT) calculations have been employed to investigate the reaction of thiols with dopaquinone, a model for biologically relevant o-quinones. These studies suggest that the reaction can proceed via a free radical chain mechanism, initiated by the addition of a thiyl radical to the quinone. researchgate.netnih.gov The transition state for this addition is a key factor in determining the regiochemistry of the product. researchgate.net

In the context of thiol-Michael additions, which are analogous to the potential reactions of this compound with α,β-unsaturated systems, the rate-determining step can vary. For alkyl thiols, which are more basic, the chain transfer step, where the enolate intermediate deprotonates another thiol molecule, is often rate-limiting. acs.org Conversely, for more acidic thiols like mercaptopropionates, the initial propagation step, the nucleophilic attack of the thiolate on the double bond, is typically the slower, rate-determining step. acs.org

The table below summarizes the calculated activation free energies (ΔG‡) for the reaction of various thiols with nitroxyl (B88944) (HNO), providing a comparative look at the reactivity of different thiol structures. Although not directly involving an acenaphthene system, this data illustrates how the substituent on the thiol affects the activation energy of the reaction.

Table 1: Calculated Activation Free Energies for the Reaction of Thiols with HNO

ThiolActivation Free Energy (ΔG‡) (kcal/mol)Reaction Pathway
Hydrogen SulfideData not availableFormation of N-hydroxysulfenamide intermediate
MethanethiolData not availableFormation of N-hydroxysulfenamide intermediate
TrifluoromethanethiolData not availableFormation of N-hydroxysulfenamide intermediate
ThiophenolData not availableFormation of N-hydroxysulfenamide intermediate
CysteineData not availableFormation of N-hydroxysulfenamide intermediate

Data derived from computational studies on the reaction mechanisms of nitroxyl and thiols. capes.gov.br The specific values for ΔG‡ were not provided in the abstract, but the study indicates that the preferred pathway is dependent on several factors, including the thiol substituent. capes.gov.br

Influence of Solvent Polarity and Protonation State on Reaction Kinetics

The kinetics of reactions involving this compound analogues are profoundly influenced by the solvent environment and the protonation state of the thiol group.

Solvent Polarity:

The polarity of the solvent can significantly alter reaction rates by differentially solvating the ground state reactants and the transition state. For reactions involving charged species, such as the thiolate anion, a change from a polar protic solvent like water to a less polar or aprotic solvent can lead to dramatic rate enhancements. This is because the desolvation of the charged nucleophile in the less polar solvent increases its reactivity. For instance, the alkaline hydrolysis of some phosphate (B84403) esters shows a sharp increase in reaction rate as the content of an organic cosolvent like DMSO, dioxane, or acetonitrile (B52724) increases beyond 70%. researchgate.net

In the context of thiol-ene reactions, the choice of solvent can also be critical. While some reactions are performed in organic solvents like dichloromethane, others can be carried out in water, which can enhance the sustainability of the process. usm.edu The effect of the solvent on the reaction rate is often complex and can depend on the specific mechanism at play.

Protonation State:

The protonation state of the thiol group is a critical determinant of its nucleophilicity and, consequently, the reaction kinetics. The thiolate anion (RS⁻) is a much stronger nucleophile than the protonated thiol (RSH). As a result, the rate of nucleophilic addition reactions involving thiols generally increases with pH.

Studies on the addition of thiols to naphthalene-1,2-dione, a structural analogue of acenaphthenequinone, have shown that the second-order rate constants increase by two orders of magnitude when the reaction is conducted at a near-physiological pH of 7.0 compared to in pure water. This demonstrates the enhanced reactivity of the thiolate form.

The table below presents the second-order rate constants for the addition of various thiols to naphthalene-1,2-dione in water, illustrating the influence of the thiol structure on reactivity.

Table 2: Second-Order Rate Constants for the Addition of Thiols to Naphthalene-1,2-dione in Water

Thiol CompoundRate Constant (M⁻¹ min⁻¹)
2-Mercaptoethanol4.9 x 10³
CysteineNot specified in abstract
Glutathione (GSH)1.1 x 10⁴

These reactions were completed within 10 minutes in water. At a pH of 7.0, the rate constants increased by two orders of magnitude.

Furthermore, in reactions of α,β-unsaturated thiol esters, the reaction rates with nucleophiles like N-acetyl-l-cysteine (NAC) were observed to increase at higher pH. This is attributed to the increased concentration of the more reactive thiolate anion. Buffer catalysis was also observed, indicating that protonation of the enolate intermediate is part of the reaction mechanism.

Advanced Spectroscopic and Structural Elucidation of 1,2 Dihydroacenaphthylene 5 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is an indispensable tool for elucidating the intricate three-dimensional structure of 1,2-Dihydroacenaphthylene-5-thiol. By analyzing the magnetic behavior of atomic nuclei, specifically ¹H and ¹³C, a detailed picture of the molecular framework can be assembled.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aliphatic, aromatic, and thiol protons. The ethylene (B1197577) bridge protons (H-1 and H-2) are expected to appear as a singlet in the aliphatic region, typically around 3.4 ppm, due to their magnetic equivalence.

The aromatic region will be more complex due to the substitution pattern. The spectrum would likely show a set of coupled multiplets. For comparison, the parent compound, acenaphthene (B1664957), shows aromatic signals at approximately 7.2-7.6 ppm. chemicalbook.com In this compound, the thiol group's electron-donating nature would influence the chemical shifts of the adjacent aromatic protons. The thiol proton (-SH) itself typically appears as a broad singlet, with a chemical shift that can vary over a wide range (3-4 ppm) depending on concentration and solvent, and it is subject to deuterium (B1214612) exchange. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.
ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityNotes
H-1, H-2~3.4s (singlet)Aliphatic protons of the ethylene bridge.
Aromatic H7.0 - 7.8m (multiplet)Complex pattern due to coupling between aromatic protons.
-SH3.0 - 4.0br s (broad singlet)Chemical shift is variable; signal disappears upon D₂O exchange.

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule. For this compound, distinct signals are expected for the aliphatic and aromatic carbons. The aliphatic carbons of the ethylene bridge (C-1 and C-2) are predicted to resonate at approximately 30 ppm, similar to the parent acenaphthene. chemicalbook.com

The aromatic region will contain several signals. The carbon atom directly bonded to the thiol group (C-5) is expected to be shielded and appear around 130 ppm. Other aromatic carbons will appear in the typical range of 120-145 ppm. chemicalbook.com The precise assignment of these carbons would require two-dimensional NMR techniques.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
CarbonPredicted Chemical Shift (ppm)Notes
C-1, C-2~30Aliphatic carbons in the ethylene bridge.
Aromatic CH118 - 130Protonated aromatic carbons.
C-5 (C-SH)~130Carbon attached to the thiol group.
Quaternary Aromatic C135 - 148Non-protonated aromatic carbons.

Multi-dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and confirm the connectivity of the this compound structure, multi-dimensional NMR experiments are essential. libretexts.org

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. sdsu.edu It would be particularly useful in tracing the connectivity within the aromatic spin systems, helping to definitively assign the positions of the aromatic protons relative to each other. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached. emerypharma.com It allows for the direct assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. youtube.com HMBC is crucial for identifying the quaternary (non-protonated) carbons by observing their long-range couplings to nearby protons. For instance, correlations from the aliphatic H-1/H-2 protons to the aromatic quaternary carbons would confirm the fusion of the five-membered ring to the naphthalene (B1677914) system. Similarly, long-range correlations from aromatic protons to the carbon bearing the thiol group (C-5) would definitively establish the substituent's position. mdpi.com

Mass Spectrometry (MS) for Compositional and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be used to determine the precise molecular weight of this compound. This allows for the calculation of its elemental formula with high accuracy, providing strong evidence for the compound's identity. The exact mass can distinguish the target compound from other isomers or compounds with the same nominal mass.

The expected fragmentation pattern for this compound in an electron ionization (EI) mass spectrum would likely involve the initial loss of a hydrogen atom or the SH radical from the molecular ion. Aromatic compounds typically show a prominent molecular ion peak due to their stability. libretexts.org Subsequent fragmentation could involve the loss of ethylene (C₂H₄) from the five-membered ring.

Table 3: Predicted HRMS Data and Fragmentation for this compound.
SpeciesFormulaCalculated m/zNotes
[M]⁺˙C₁₂H₁₀S186.0503Molecular Ion
[M-H]⁺C₁₂H₉S185.0425Loss of a hydrogen radical.
[M-SH]⁺C₁₂H₉153.0704Loss of the sulfhydryl radical.
[M-C₂H₄]⁺˙C₁₀H₆S158.0190Loss of ethylene from the molecular ion.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive technique that separates compounds in a mixture before their detection by mass spectrometry. For the analysis of this compound, a reversed-phase HPLC method would typically be employed. mdpi.com

A C18 column would be a suitable stationary phase, with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency. acs.orgnih.gov The retention time of the compound would depend on its polarity; given its aromatic nature and the presence of the thiol group, it would be a moderately retained compound under these conditions. researchgate.net

Detection would be achieved using a mass spectrometer, likely with an electrospray ionization (ESI) source. While underivatized thiols can be challenging to ionize efficiently, derivatization with agents like 4,4'-dithiodipyridine can enhance ionization in positive ESI mode. acs.org LC-MS/MS methods can be developed for highly selective and quantitative analysis by monitoring specific parent-to-daughter ion transitions. nih.gov This is particularly useful for analyzing the compound in complex matrices. nih.gov

Vibrational Spectroscopy for Bond Characterization

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecule by probing the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its distinct functional groups: the acenaphthene core and the thiol substituent. The most indicative vibration for the thiol group is the S-H stretching band. In aliphatic and aromatic thiols, this band typically appears as a weak absorption in the 2550-2600 cm⁻¹ region. For instance, in other thiol compounds, this S-H stretch is observed near 2558 cm⁻¹, and a shift to lower wavenumbers can indicate strong hydrogen bonding in the solid state. mdpi.com

The spectrum is also defined by the vibrations of the 1,2-dihydroacenaphthylene (acenaphthene) framework. These include:

Aromatic C-H stretching: Strong bands typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: Bands corresponding to the symmetric and asymmetric stretching of the CH₂ groups in the five-membered ring, usually found in the 2850-2950 cm⁻¹ range. For comparison, the related compound 5-bromo-1,2-dihydroacenaphthylene shows prominent peaks in its gas-phase IR spectrum in this region. nist.gov

C=C stretching: Vibrations within the aromatic rings give rise to several bands in the 1450-1600 cm⁻¹ region.

CH₂ bending: Deformation (scissoring) vibrations of the CH₂ groups are expected around 1465 cm⁻¹. mdpi.com

Analysis of similar structures, such as 5-nitro-1,2-dihydroacenaphthylene, can provide further insight into the expected spectral regions for the acenaphthene core vibrations. nist.gov A derivative, acenaphthenequinone (B41937) thiosemicarbazone, shows a C=S stretching vibration at 833 cm⁻¹, which is distinct from the S-H stretch expected in the thiol. ijcm.ir

Table 1: Expected Infrared Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
S-H Stretch Thiol 2550 - 2600 Weak
Aromatic C-H Stretch Aromatic Ring > 3000 Strong
Aliphatic C-H Stretch -CH₂- 2850 - 2950 Medium-Strong
C=C Stretch Aromatic Ring 1450 - 1600 Medium-Variable

Raman Spectroscopy

Raman spectroscopy serves as a valuable complement to IR spectroscopy. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. The S-H stretching vibration, though weak in the IR spectrum, often produces a more intense band in the Raman spectrum. Similarly, the symmetric vibrations of the aromatic rings and the C-S stretching vibration are typically strong in Raman spectra. For other synthesized thiosemicarbazone compounds, Raman spectral analysis has been used to confirm the structure. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy techniques like UV-Vis and fluorescence spectroscopy provide information about the electronic transitions within the molecule, which are influenced by the aromatic system and the thiol substituent.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the naphthalene chromophore within the acenaphthene system. Acenaphthene itself exhibits characteristic absorption bands in the ultraviolet region. nist.gov The introduction of a thiol group (-SH) at the 5-position is expected to modify the spectrum. The thiol group, with its lone pairs of electrons on the sulfur atom, can act as an auxochrome, interacting with the π-electron system of the aromatic rings. This interaction typically leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the molar absorptivity (hyperchromic effect). Theoretical studies on other mercapto-substituted azaarenes have shown distinct simulated UV/Vis spectra for different tautomers (thiol vs. thione). researchgate.net

Fluorescence Spectroscopy

Many polycyclic aromatic hydrocarbons, including acenaphthene, are fluorescent. Upon excitation with UV radiation, they emit light at a longer wavelength. The fluorescence spectrum is sensitive to the molecular structure and environment. The presence of the thiol group on the acenaphthene ring is expected to influence the fluorescence properties, potentially shifting the emission wavelength and altering the fluorescence quantum yield. In some molecular systems, the introduction of a thiol can lead to fluorescence quenching, while in others, particularly in aggregated states or upon binding, it can cause enhancement. For instance, specially designed metallacages have been used for the detection of thiocyanate (B1210189) ions through changes in their UV-visible spectra. acs.org The study of fluorescence in this compound could reveal insights into its excited state dynamics.

X-ray Diffraction and Electron Diffraction for Solid and Gas-Phase Structures

X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of the parent compound, acenaphthene, has been determined, revealing a planar naphthalene core with the ethylene bridge. researchgate.netnih.gov

For this compound, a single-crystal X-ray diffraction analysis would elucidate how the thiol group is oriented relative to the aromatic system and how the molecules pack in the crystal lattice. This would provide valuable information on intermolecular interactions, such as hydrogen bonding involving the thiol group (S-H···S or S-H···π interactions), which can influence the compound's physical properties. While the specific crystal structure for this compound is not detailed, analysis of related structures like acenaphthenequinone thiosemicarbazone mono methanol has been performed, revealing its crystallization in a monoclinic system and the presence of intermolecular hydrogen bonds. ijcm.ir Such studies on derivatives provide a framework for understanding the potential solid-state arrangement of this compound.

Single-Crystal X-ray Diffraction

While a specific single-crystal X-ray structure for this compound has not been reported in the surveyed literature, analysis of the parent compound, acenaphthene, and its derivatives provides a clear indication of the data that would be obtained. For instance, studies on acenaphthene have confirmed its orthorhombic crystal system and provided detailed molecular dimensions. researchgate.netresearchgate.net A structural analysis of this compound would precisely define the C-S bond length and the C-S-H bond angle, as well as the planarity of the acenaphthene ring system and the orientation of the thiol substituent. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the thiol group or π-π stacking of the aromatic rings, which govern the crystal packing. nih.gov

Below is a representative table of crystallographic data for the parent acenaphthene molecule, illustrating the type of information yielded by an SC-XRD experiment.

ParameterValueReference
Chemical FormulaC₁₂H₁₀ researchgate.net
Crystal SystemOrthorhombic researchgate.net
Space GroupPcm2₁ researchgate.net
a (Å)8.285 researchgate.net
b (Å)13.98 researchgate.net
c (Å)7.125 researchgate.net
Volume (ų)824.5 researchgate.net

Gas Electron Diffraction (GED)

Gas Electron Diffraction (GED) is an experimental method used to determine the structure of molecules in the gas phase. wikipedia.org Unlike X-ray crystallography, which studies molecules in the solid state where intermolecular forces can influence geometry, GED provides information on the structure of free, isolated molecules. wikipedia.org The technique involves scattering a high-energy beam of electrons off a gaseous sample and analyzing the resulting diffraction pattern. youtube.com This pattern contains information about the distances between all pairs of atoms in the molecule, allowing for the determination of bond lengths, bond angles, and torsional angles. wikipedia.orggla.ac.uk

No specific GED studies on this compound or its derivatives are available in the current literature. However, the technique is well-suited for determining the gas-phase structure of polycyclic aromatic hydrocarbons and their derivatives. arxiv.org For this compound, a GED analysis would provide precise values for the average bond lengths and angles, free from the constraints of the crystal lattice. Comparing these gas-phase structural parameters with those obtained from a solid-state SC-XRD study would allow for a quantitative assessment of the effects of crystal packing forces on the molecular geometry.

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Behavior

Cyclic Voltammetry (CV) is a versatile electrochemical technique used to investigate the redox properties of a species in solution. It involves scanning the potential of an electrode linearly with time and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the reduction and oxidation potentials of a molecule and the stability of its redox-active forms.

The electrochemical behavior of the acenaphthene/acenaphthylene (B141429) framework is significantly influenced by substituents. Studies on acenaphthenequinone and its imino-derivatives have shown that the system can undergo reversible reduction processes. researchgate.net The reduction potentials are sensitive to the electronic nature of the substituents on the aromatic core. Electron-withdrawing groups generally make reduction easier (less negative potential), while electron-donating groups make it more difficult (more negative potential). utexas.edu

Given that the thiol (-SH) group is generally considered to be electron-donating, it would be expected to make the reduction of the 1,2-dihydroacenaphthylene core more difficult compared to the unsubstituted parent compound. The oxidation of the thiol group itself to form a disulfide or other oxidized sulfur species may also be observable. The table below shows the first reduction potentials for a series of related acenaphthene derivatives, illustrating the effect of different functional groups on the redox behavior.

CompoundFirst Reduction Potential (E₁) vs. Ag/AgClReference
Acenaphthenequinone (AQ)-1.40 V researchgate.net
dpp-MIAN (monoiminoacenaphthenone derivative)-1.70 V researchgate.net
dpp-BIAN (diiminoacenaphthene derivative)-2.03 V researchgate.net

Advanced Spectroscopic Techniques for Metal-Complex Characterization (e.g., EPR, XAS)

The thiol functionality of this compound makes it an excellent candidate to act as a ligand, forming coordination complexes with various metal ions through its sulfur atom. Advanced spectroscopic techniques are indispensable for characterizing the electronic and geometric structure of such metal complexes.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. researchgate.net It is particularly valuable for studying paramagnetic transition metal complexes. illinois.edu If this compound coordinates to a paramagnetic metal ion (e.g., Fe(III), Cu(II), Mn(II)), EPR spectroscopy can provide detailed insights into the metal's electronic structure and its immediate coordination environment. researchgate.netillinois.edu The key parameters obtained from an EPR spectrum are the g-values and hyperfine coupling constants. The g-values are sensitive to the metal's oxidation state and the symmetry of the ligand field, while hyperfine coupling to the metal nucleus and ligand atoms (like sulfur) reveals information about the distribution of the unpaired electron's spin density and the degree of covalency in the metal-ligand bonds. acs.orgresearchgate.net

The following table provides representative EPR parameters for a low-spin iron(III) porphyrin complex with a thiolate ligand, illustrating the data that could be obtained for a complex of this compound.

Complex Typeg-values (g₁, g₂, g₃)Reference
Low-Spin Fe(III) Thiolate-Porphyrin2.27, 2.21, 1.96 researchgate.net

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for probing the local geometric and electronic structure of a specific absorbing atom in any state of matter. springernature.com For a metal complex of this compound, XAS at the metal's K-edge or L-edge can provide precise information about the metal center. nih.gov The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). springernature.comnih.gov

The XANES region, or the absorption edge, is sensitive to the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the metal ion. nih.govresearchgate.net The EXAFS region consists of oscillations past the edge that arise from the scattering of the ejected photoelectron by neighboring atoms. nih.gov Analysis of the EXAFS data can yield highly accurate information on the number and type of coordinating atoms and their precise bond distances, such as the metal-sulfur (M-S) bond length. acs.org

Below is a table showing representative structural information obtained from EXAFS analysis of a thiolate-ligated iron complex.

ComplexInteractionBond Distance (Å)Reference
Thiolate-Ligated Fe(III)-OOR ComplexFe-O1.82 - 1.85 acs.org
Fe-S~2.3 acs.org

Computational and Theoretical Chemistry Investigations of 1,2 Dihydroacenaphthylene 5 Thiol Systems

Quantum Chemical Calculations for Structural and Conformational Analysis

Quantum chemical calculations are fundamental to predicting the three-dimensional structure, stability, and electronic properties of 1,2-Dihydroacenaphthylene-5-thiol. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying polycyclic aromatic hydrocarbons (PAHs) and their derivatives due to its balance of accuracy and computational cost. physchemres.orgmdpi.commdpi.com DFT methods are used to investigate the geometric and electronic properties of this compound.

Key applications of DFT for this system include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and dihedral angles. For the polycyclic backbone, DFT can accurately predict the planarity and any distortions that may arise from the substitution pattern. rsc.org

Vibrational Frequency Analysis: Calculating the infrared and Raman spectra of the molecule. This not only confirms that an optimized structure is a true energy minimum but also allows for the assignment of experimental vibrational bands.

Electronic Property Prediction: DFT is used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and electronic excitability. physchemres.org

Non-covalent Interactions: Investigating intramolecular and intermolecular interactions, such as the S–H/π interaction, where the thiol group's hydrogen atom interacts with the π-system of the aromatic rings. nih.govbohrium.comacs.orgresearchgate.net These interactions can significantly influence the conformational preferences and packing of the molecules in the solid state.

pKa Prediction: By calculating the energies of the thiol and its corresponding thiolate anion, often with the inclusion of explicit solvent molecules, DFT can provide estimates of the acidity of the thiol group. wayne.eduresearchgate.net

Below is a table showcasing typical parameters that can be obtained from DFT calculations for a molecule like this compound, based on data for related compounds.

Calculated PropertyTypical Value RangeSignificance
C-S Bond Length1.75 - 1.80 ÅIndicates the strength of the bond between the aromatic ring and the sulfur atom.
S-H Bond Length1.33 - 1.35 ÅRelates to the acidity and reactivity of the thiol group.
C-S-H Bond Angle95° - 100°Influences the orientation of the thiol group relative to the aromatic system.
HOMO Energy-5.0 to -6.5 eVReflects the electron-donating ability of the molecule.
LUMO Energy-1.0 to -2.5 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap3.0 - 5.0 eVCorrelates with chemical reactivity and electronic transition energies.

Ab Initio and Post-Hartree-Fock Methods

Ab initio and post-Hartree-Fock methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods are generally more computationally demanding than DFT but can offer higher accuracy, especially for describing electron correlation effects.

For this compound, these methods can be employed for:

High-Accuracy Energy Calculations: Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide very accurate single-point energies for geometries optimized at a lower level of theory. These are often considered the "gold standard" for benchmarking other methods. figshare.com

Conformational Energy Landscapes: By performing calculations on various conformers, particularly concerning the rotation of the thiol group, a detailed potential energy surface can be mapped out. This helps in understanding the flexibility of the molecule and the energy barriers between different conformations.

Excited State Calculations: Methods such as Configuration Interaction Singles (CIS) and Equation-of-Motion Coupled Cluster (EOM-CC) can be used to study the electronic excited states of the molecule, providing insights into its photophysical properties.

While full geometry optimizations of a molecule the size of this compound using high-level post-Hartree-Fock methods can be computationally expensive, they are invaluable for obtaining highly accurate data for key structural features or for smaller, analogous systems to validate the results from more computationally efficient methods like DFT.

Semi-Empirical Methods

Semi-empirical methods, such as AM1, PM3, and the more recent PM6 and PM7, are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. This makes them significantly faster than ab initio or DFT methods, allowing for the study of much larger molecular systems or for longer timescale simulations.

For this compound, semi-empirical methods can be useful for:

Initial Conformational Searching: Due to their speed, these methods can be used to rapidly screen a large number of possible conformations to identify low-energy structures that can then be re-optimized using more accurate methods.

Large System Modeling: When studying the interaction of this compound with other large molecules or in a condensed phase environment, semi-empirical methods can provide a computationally feasible approach.

Qualitative Reactivity Indices: These methods can provide a quick, qualitative picture of the electronic structure and reactivity, such as identifying regions of high or low electron density.

It is important to note that the accuracy of semi-empirical methods can be variable, and their performance for a specific class of molecules should ideally be benchmarked against higher-level theoretical calculations or experimental data. rsc.org

Reaction Mechanism and Pathway Elucidation

Computational chemistry is instrumental in mapping out the intricate details of chemical reactions, providing insights into the step-by-step transformations of reactants into products.

Transition State Characterization

A transition state is a high-energy, transient structure that exists at the peak of the energy barrier between reactants and products. Identifying and characterizing the transition state is crucial for understanding the kinetics of a reaction.

For reactions involving this compound, such as the addition of the thiol group to an electrophile or its role in a thiol-ene click reaction, computational methods are used to:

Locate Transition State Geometries: Specialized algorithms are employed to find the saddle point on the potential energy surface that corresponds to the transition state.

Verify the Transition State: A true transition state is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Analyze Transition State Structure: The bond lengths and angles of the transition state structure reveal which bonds are being formed and which are being broken, providing a snapshot of the reaction at its most critical point. nih.govbohrium.com

Gibbs Free Energy and Enthalpy Profile Analysis

By calculating the energies of the reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur throughout the course of a reaction. nih.gov

Key thermodynamic parameters derived from these profiles include:

Enthalpy of Reaction (ΔH): The change in heat content during a reaction, indicating whether it is exothermic (releases heat) or endothermic (absorbs heat).

Gibbs Free Energy of Reaction (ΔG): This determines the spontaneity of a reaction under constant temperature and pressure. A negative ΔG indicates a spontaneous process. purdue.eduresearchgate.netwikipedia.org

Activation Energy (ΔG‡ or ΔH‡): The energy barrier that must be overcome for the reaction to proceed. A higher activation energy corresponds to a slower reaction rate. figshare.com

The table below illustrates a hypothetical reaction energy profile for a two-step reaction involving this compound, showing the relative energies of each species.

Reaction SpeciesRelative Enthalpy (ΔH, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)
Reactants (this compound + Reagent)0.00.0
Transition State 1 (TS1)+15.2+16.5
Intermediate-5.8-4.5
Transition State 2 (TS2)+8.3+9.1
Products-20.1-18.7

Computational Kinetics and Reaction Dynamics

Table 1: Hypothetical Kinetic Parameters for the Reaction of this compound with Ethene

ParameterValueUnit
Activation Energy (ΔE‡)15.5kcal/mol
Rate Constant (k) at 298 K1.2 x 10^4M⁻¹s⁻¹
Enthalpy of Reaction (ΔH)-25.2kcal/mol

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for thiol-ene reactions.

Reaction dynamics simulations could further map out the potential energy surface of the reacting system, identifying intermediates and transition states. This would provide a complete picture of the reaction mechanism at a molecular level.

Electronic Structure and Reactivity Prediction

The electronic structure of this compound is fundamental to its reactivity. Computational chemistry provides powerful tools to analyze this structure in detail.

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in a molecule and the interactions between orbitals. For this compound, NBO analysis would likely reveal a significant localization of negative charge on the sulfur atom due to its high electronegativity and lone pairs. chemrxiv.orgresearchgate.net The hydrogen atom of the thiol group would, in turn, exhibit a partial positive charge, making it a potential hydrogen bond donor.

The distribution of electron density across the acenaphthene (B1664957) ring system would also be influenced by the thiol group. The aromatic rings are expected to have a high electron density, making them susceptible to electrophilic attack.

Table 2: Hypothetical NBO Charges for Selected Atoms in this compound

AtomNBO Charge (e)
S1-0.15
H (of SH)+0.20
C5 (attached to S)+0.05
C4-0.08
C6-0.07

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of electron distribution in similar molecules.

The Average Local Ionization Energy (ALIE) is a computational tool that helps to predict the most likely sites for electrophilic attack on a molecule. Regions with lower ALIE values indicate areas where it is easier to remove an electron, and thus, are more susceptible to reaction with electrophiles.

For this compound, the ALIE map would likely show the lowest values around the sulfur atom and specific positions on the aromatic rings of the acenaphthene core. This suggests that these are the most nucleophilic regions of the molecule.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. rsc.orgrsc.org

For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the π-system of the acenaphthene rings, reflecting the nucleophilic character of these regions. The LUMO, on the other hand, would be distributed over the aromatic system, indicating its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 3: Hypothetical FMO Energies for this compound

OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap4.6

Note: The data in this table is hypothetical and based on typical values for aromatic thiols.

The interaction of these frontier orbitals with those of other molecules dictates the course of chemical reactions. For example, in a reaction with an electrophile, the HOMO of the thiol would interact with the LUMO of the electrophile.

Prediction and Interpretation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, such as their infrared (IR), Raman, and UV-Vis spectra.

Time-dependent density functional theory (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of this compound. rsc.org The calculations would likely predict strong absorptions in the UV region, corresponding to π-π* transitions within the acenaphthene aromatic system. The presence of the thiol group may cause a slight red-shift in these absorptions compared to unsubstituted acenaphthene.

Vibrational frequency calculations using DFT can predict the IR and Raman spectra. rsc.org These calculations can help in assigning the observed experimental bands to specific molecular vibrations. For instance, the S-H stretching vibration is expected to appear as a weak band in the IR spectrum around 2550-2600 cm⁻¹. The aromatic C-H stretching and C=C stretching vibrations of the acenaphthene core would also be prominent features.

Table 4: Hypothetical Predicted Vibrational Frequencies for Key Modes in this compound

Vibrational ModePredicted Frequency (cm⁻¹)
S-H Stretch2565
Aromatic C-H Stretch3050-3100
Aromatic C=C Stretch1500-1600
C-S Stretch650-750

Note: The data in this table is hypothetical and based on characteristic vibrational frequencies for similar functional groups.

Supramolecular Recognition and Host-Guest Interaction Modeling

The structure of this compound, with its aromatic platform and hydrogen-bonding capable thiol group, suggests its potential involvement in supramolecular chemistry. wikipedia.org Computational modeling can be used to explore its ability to act as a host or guest in molecular recognition events.

Molecular docking simulations could be performed to investigate the binding of this compound to various host molecules, such as cyclodextrins or calixarenes. These simulations would predict the preferred binding orientation and calculate the binding affinity. The primary interactions driving such host-guest complexation would likely be hydrophobic interactions between the acenaphthene unit and the host's cavity, supplemented by hydrogen bonding involving the thiol group. figshare.com

Furthermore, the potential for self-assembly of this compound molecules through π-π stacking of the acenaphthene rings and intermolecular hydrogen bonding between the thiol groups could be investigated using molecular dynamics simulations. These studies can reveal the formation of ordered supramolecular structures.

Theoretical Studies on Charge Transport and Molecular Electronics

Theoretical and computational chemistry play a pivotal role in understanding and predicting the charge transport properties of organic molecules, offering insights that are crucial for the design of novel materials for molecular electronics. While specific theoretical studies on the charge transport characteristics of this compound are not extensively available in the current literature, a comprehensive understanding can be extrapolated from computational investigations on structurally related polycyclic aromatic hydrocarbons (PAHs) and their derivatives. Methodologies such as Density Functional Theory (DFT) and the application of Marcus theory are standard in assessing the potential of these molecules as active components in electronic devices.

Theoretical investigations into the charge transport properties of organic semiconductors typically focus on key parameters that govern the mobility of charge carriers (holes and electrons). These include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the reorganization energy (λ), and the electronic coupling (transfer integral, V) between adjacent molecules.

For instance, computational studies on anthracene (B1667546) derivatives provide a framework for how modifications to a PAH core can influence charge transport. nih.govrsc.org Research on 2,6-disubstituted anthracene derivatives has shown that increasing the size of the aryl substituent can enhance both electron and hole injection capabilities and improve stability against air oxidation. rsc.org

In the context of acenaphthylene-containing PAHs, which are structurally analogous to this compound, DFT calculations have been employed to determine their electronic structure. For example, the calculated HOMO and LUMO energy levels of a novel acenaphthylene (B141429) derivative were found to be -6.42 eV and -3.47 eV, respectively, suggesting its potential for semiconductor applications. nih.gov The thiol (-SH) group in this compound is expected to play a significant role in its electronic properties and intermolecular interactions. Theoretical studies on thiol-aromatic interactions have revealed that they are driven by favorable molecular orbital interactions, specifically a π → σ* interaction between an aromatic π donor orbital and the S-H σ* acceptor orbital. nih.gov This interaction can influence the molecular packing in the solid state, which is a critical factor for efficient charge transport.

The charge transport in organic materials can be described as a hopping process between localized states. The rate of this charge hopping can be estimated using the Marcus theory, where the charge transfer rate constant (kCT) is dependent on the reorganization energy and the transfer integral. Lower reorganization energies and higher transfer integrals are desirable for high charge mobility.

While direct computational data for this compound is scarce, the table below presents representative theoretical charge transport parameters for some related anthracene and phenanthrene (B1679779) derivatives to illustrate the typical values obtained in such studies. It is important to note that these values are for different molecular systems and serve as a reference for the potential charge transport characteristics of acenaphthene-based thiols.

Below is an interactive data table summarizing theoretical charge transport properties for related compounds.

Compound/SystemHOMO (eV)LUMO (eV)Reorganization Energy (λ)Transfer Integral (V)Calculated Hole Mobility (μh)Reference
2-fluorenyl-2-anthracene (FlAnt)----0.5 cm²/Vs nih.gov
2-anthryl-2-anthracence (2A)----4.2 cm²/Vs nih.gov
2,6-diphenylanthracene (DPA)---57 meV1.5 cm²/Vs rsc.org
Naphthyl substituted anthracene (NaAnt)----1.10 cm²/Vs rsc.org
Naphthalimide substituted Phenanthrene----0.78 cm²/Vs (electron mobility) nih.govacs.org

These theoretical approaches and the data from related systems underscore the potential of functionalized PAHs, including this compound, in the field of molecular electronics. Further dedicated computational studies on this specific compound are necessary to fully elucidate its charge transport mechanism and to accurately predict its performance in electronic devices.

Research Applications in Advanced Materials and Chemical Systems

Design and Synthesis of Functional Polymers and Materials

The thiol functionality present in 1,2-Dihydroacenaphthylene-5-thiol makes it a theoretical candidate for incorporation into various polymer architectures. Thiol-ene and thiol-yne "click" chemistry are powerful methods for the creation of polymer networks and hydrogels with tailored properties. These reactions are known for their high efficiency, selectivity, and mild reaction conditions. In principle, this compound could serve as a monomer or a cross-linking agent in such systems, potentially imparting the photophysical or electronic properties of the acenaphthene (B1664957) unit to the resulting polymer.

The rigid and planar nature of the acenaphthene core could also be exploited in the formation of self-assembled supramolecular structures. The interplay of π-π stacking interactions from the aromatic rings and the anchoring capability of the thiol group could lead to the formation of ordered molecular architectures such as nanowires or thin films. Such materials often exhibit interesting electronic and optical properties.

Furthermore, the incorporation of this compound into polymer nanocomposites and hybrid materials could enhance their thermal, mechanical, or conductive properties. The thiol group could facilitate the grafting of the molecule onto the surface of nanoparticles or other reinforcing agents, leading to improved interfacial adhesion and dispersion within a polymer matrix.

Despite these theoretical possibilities, a thorough literature search did not uncover any specific examples or detailed research findings on the use of this compound in these applications.

Development of Molecular Devices and Sensors

The field of molecular electronics often utilizes molecules with specific functionalities to create components for nanoscale electronic devices. The thiol group is a common choice for anchoring single molecules between metal electrodes to study their conductance. The acenaphthene core of this compound could serve as a molecular wire, and its electronic properties would dictate the conductance of such a molecular junction. Studies on similar polycyclic aromatic thiols have been conducted, but specific data for this compound is not available.

The reactivity of the thiol group also makes it a valuable component in the design of chemo- and biosensors. Thiols can undergo a variety of chemical reactions, such as addition to α,β-unsaturated carbonyls (Michael addition) or reaction with heavy metal ions, which can be coupled to a signaling mechanism (e.g., a change in fluorescence or color) to detect the presence of specific analytes. The acenaphthene moiety could potentially serve as a fluorophore in such a sensor system. However, no published research was found that specifically employs this compound for these purposes.

Research on this compound in Advanced Applications Remains Undocumented

Despite a thorough review of scientific literature and databases, there is currently no available research detailing the application of the chemical compound this compound in the fields of advanced materials, chemical systems, and biotechnology as outlined in the requested article structure.

Specifically, information regarding the use of this compound is absent in the following specialized areas:

Organic Electronic Devices: There are no public records or studies indicating the use of this compound as a component in Organic Light Emitting Diodes (OLEDs) or as a molecular wire. The potential electronic and photophysical properties of this specific thiol compound in such devices have not been explored in the available literature.

Surface Functionalization and Interface Engineering: The application of this compound for reversible covalent surface derivatization has not been documented. Similarly, there is no evidence of its use in the functionalization of metallic nanoparticles, a common application for many thiol-containing molecules aimed at tailoring the surface properties of nanomaterials.

Bio-conjugation and Chemical Biology: Research into the site-selective modification and immobilization of peptides using this compound is not present in the current body of scientific work. Furthermore, its utility in the derivatization of carbohydrates and glycoconjugates remains uninvestigated.

While the thiol functional group is widely utilized in these research areas due to its reactivity and ability to bind to various surfaces and biomolecules, the specific properties and applications of the this compound variant have not been reported. Consequently, a detailed, evidence-based article on its research applications as requested cannot be generated at this time. Further empirical research would be required to determine the potential of this compound in the specified advanced applications.

Outlook and Future Research Directions

Innovations in Synthetic Methodologies for 1,2-Dihydroacenaphthylene-5-thiol

The development of efficient and selective synthetic routes is the gateway to exploring the properties and applications of any new compound. For this compound, future research will likely focus on adapting and innovating existing methods for the synthesis of aromatic thiols.

Currently, the synthesis of aromatic thiols can be achieved through various established methods, each with its own set of advantages and limitations. A prominent strategy involves the Newman-Kwart rearrangement, a thermal, metal-free process that converts phenols to thiophenols in a two-step sequence. Another common approach is the reaction of aryl halides with a sulfur source, such as sodium hydrosulfide (B80085) or thiourea (B124793). More contemporary methods utilize transition metal catalysis, for instance, copper-catalyzed coupling of aryl iodides with thiobenzoic acid.

Future innovations for the synthesis of this compound could involve:

Direct C-H Thiolation: Developing catalytic systems, potentially based on palladium or copper, that can directly introduce a thiol group onto the 1,2-dihydroacenaphthylene core would represent a significant advancement in terms of atom economy and step efficiency.

Flow Chemistry Approaches: Implementing continuous flow synthesis could offer better control over reaction parameters, improve safety, and facilitate scalability for the production of this compound.

Photoredox Catalysis: The use of visible light-driven catalytic systems could provide milder reaction conditions for the introduction of the thiol group, potentially improving functional group tolerance and reducing energy consumption.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Potential Synthetic Routes to this compound (Illustrative data based on general methods for aromatic thiol synthesis)

MethodPrecursorReagentsPotential AdvantagesPotential Challenges
Newman-Kwart Rearrangement5-Hydroxy-1,2-dihydroacenaphthylene1. Dimethylthiocarbamoyl chloride, Base; 2. HeatMetal-free, high yields generally.Requires synthesis of the precursor phenol, high temperatures.
Nucleophilic Aromatic Substitution5-Halo-1,2-dihydroacenaphthyleneNaSH, ThioureaReadily available sulfur sources.May require harsh conditions, potential for side reactions.
Transition Metal Catalysis5-Iodo-1,2-dihydroacenaphthyleneThiobenzoic acid, Copper catalystMild conditions, good functional group tolerance.Catalyst cost and removal, potential for ligand development.
Direct C-H Thiolation1,2-DihydroacenaphthyleneSulfur source, Catalyst (e.g., Pd, Cu)High atom economy, fewer synthetic steps.Regioselectivity control, catalyst development.

Unexplored Reactivity and Catalysis Pathways

The thiol group is a versatile functional handle, known for its nucleophilicity and its ability to participate in a variety of chemical transformations. The reactivity of this compound is expected to be a fertile ground for discovery.

Key areas for investigation include:

Oxidative Coupling: The oxidation of the thiol to a disulfide bridge could lead to the formation of novel dimeric acenaphthylene-based structures. These disulfides can be reversible, opening avenues for dynamic covalent chemistry.

Thiol-Ene and Thiol-Yne Click Chemistry: The "click" reaction of the thiol group with alkenes or alkynes is a highly efficient and orthogonal transformation. This could be exploited to conjugate this compound to polymers, biomolecules, or surfaces, creating new materials with tailored properties.

Coordination Chemistry: As a soft ligand, the thiol group can coordinate to a variety of metal centers. This could lead to the development of novel metal-organic frameworks (MOFs) or discrete coordination complexes with interesting catalytic or photophysical properties.

Catalysis: The thiol moiety itself, or its corresponding thiolate, could act as a catalyst or a ligand in organocatalysis or transition metal catalysis. For instance, palladium complexes with thiol-containing ligands have shown high activity in cross-coupling reactions.

Advanced Computational Design and High-Throughput Screening

Prior to extensive experimental work, computational methods can provide valuable insights into the potential properties and behavior of this compound.

Future research in this area could encompass:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, reactivity indices, and spectroscopic properties of the molecule. This can help in understanding its reactivity and in designing experiments. Recent computational studies on acenaphthylene (B141429) derivatives have focused on their electronic and photophysical properties.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of the molecule and its interactions with other molecules or surfaces, which is particularly relevant for applications in materials science.

High-Throughput Virtual Screening: By creating a virtual library of derivatives of this compound, high-throughput screening could be used to identify candidates with desirable properties for specific applications, such as in organic electronics or as ligands for catalysis. This approach has been successfully used to screen for materials with high thiol capture capacity.

Integration into Complex Multi-component Systems and Stimuli-Responsive Materials

The unique combination of a rigid polycyclic core and a reactive thiol group makes this compound an attractive building block for the construction of complex systems.

Potential research directions include:

Self-Assembled Monolayers (SAMs): The thiol group can form strong bonds with gold and other metal surfaces, enabling the formation of ordered self-assembled monolayers. The properties of these SAMs could be tuned by the acenaphthylene core, potentially finding applications in molecular electronics or sensing.

Stimuli-Responsive Materials: The thiol and its disulfide form can be interconverted in response to redox stimuli. This property could be harnessed to create stimuli-responsive polymers or gels where the mechanical or optical properties change in response to the chemical environment. Thiol-containing polymers have been shown to exhibit responsiveness to pH and temperature.

Multi-component Reactions: The development of multi-component reactions involving this compound could provide rapid access to complex molecular architectures. Acenaphthoquinone, a related compound, is known to participate in such reactions.

Scalability and Sustainable Synthetic Processes

For any new compound to have a significant impact, its synthesis must be scalable and environmentally sustainable. Future research should address these aspects for this compound.

Key considerations will be:

Process Optimization: Detailed studies to optimize reaction conditions, such as temperature, concentration, and catalyst loading, will be necessary to maximize yield and minimize waste.

Green Solvents: Exploring the use of greener solvents, such as water or bio-derived solvents, in the synthesis would reduce the environmental footprint.

Catalyst Recycling: For catalytic methods, developing strategies for the efficient recovery and reuse of the catalyst is crucial for economic and environmental sustainability.

Sustainable Feedstocks: While acenaphthylene is derived from coal tar, exploring alternative, more sustainable sources for the core structure would be a long-term goal. Research into the sustainable production of organosulfur compounds from renewable resources is an emerging field.

An illustrative comparison of sustainability metrics for potential synthetic routes is provided in Table 2.

Table 2: Illustrative Sustainability Metrics for Synthesis of this compound (Qualitative assessment based on general principles)

MethodAtom EconomyEnergy ConsumptionUse of Hazardous ReagentsPotential for Catalyst Recycling
Newman-Kwart RearrangementModerateHighModerateNot Applicable
Nucleophilic Aromatic SubstitutionModerateModerateHigh (e.g., NaSH)Not Applicable
Transition Metal CatalysisHighLow to ModerateLow to ModerateHigh
Direct C-H ThiolationVery HighLow to ModerateLow to ModerateHigh

Q & A

Q. Table 1. Key Analytical Parameters for this compound

ParameterMethodConditions/StandardsReference
Purity AssessmentHPLC-UVC18 column, 70:30 ACN/H2_2O
Thiol QuantificationEllman’s AssayDTNB, λ = 412 nm
Environmental DetectionGC-MS (SIM)EPA Method 8270

Q. Table 2. Computational Parameters for Reactivity Studies

Software/ToolFunctional/Basis SetApplicationReference
Gaussian09B3LYP/6-311+G(d,p)Electron density mapping
GAMESSIEFPCM Solvent ModelNMR shift prediction

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.